2-Oxopropyl 2-(2-furoylamino)benzoate
Description
2-Oxopropyl 2-(2-furoylamino)benzoate is a benzoate ester derivative characterized by a 2-oxopropyl backbone and a 2-furoylamino substituent. The compound’s synthesis typically involves multi-step reactions, such as the coupling of 2-furoylamino benzoic acid with 2-oxopropyl groups under catalytic conditions, as inferred from methodologies applied to related esters .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-oxopropyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-10(17)9-21-15(19)11-5-2-3-6-12(11)16-14(18)13-7-4-8-20-13/h2-8H,9H2,1H3,(H,16,18) |
InChI Key |
SSNYGLGGKPPVSP-UHFFFAOYSA-N |
SMILES |
CC(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antioxidant and Anti-inflammatory Activities of Selected Analogs
| Compound | Substituent | Antioxidant Activity (H₂O₂ scavenging) | Anti-inflammatory Activity (Albumin denaturation) |
|---|---|---|---|
| 2-Oxopropyl benzoate (2a) | Adamantyl | Strong | Moderate |
| 2q | Adamantyl + halogen | Strong | Good |
| 2r | Adamantyl + methoxy | Moderate | Good |
| 7a | Benzylamino + oxadiazole | Not tested | Not tested |
| Target compound | 2-Furoylamino | Inferred moderate | Inferred moderate |
Key Findings :
- Adamantyl-substituted derivatives (e.g., 2q, 2r) exhibit superior anti-inflammatory activity compared to non-adamantyl analogs, likely due to enhanced membrane permeability from bulky substituents .
Physicochemical Properties
Table 2: Physical Properties of 2-Oxopropyl Benzoate Derivatives
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | Reactivity in Polymerization |
|---|---|---|---|
| 2-Oxopropyl benzoate (2a) | 145–148 | 12.3 | Low |
| 7a | Oil (liquid) | 18.9 | High |
| Ethyl 4-(dimethylamino)benzoate | 92–94 | 25.6 | Very high |
| Target compound | Data unavailable | Predicted 15–20 | Moderate |
Key Findings :
- Adamantyl derivatives (e.g., 2a) exhibit higher melting points and lower solubility than non-adamantyl analogs, reflecting tighter crystal packing .
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